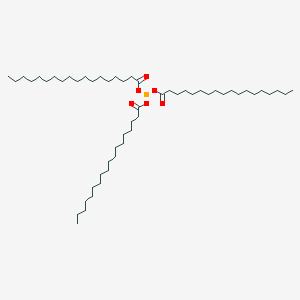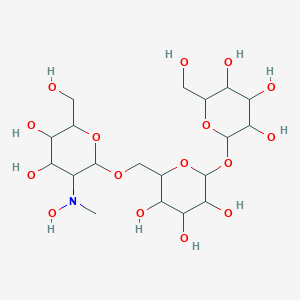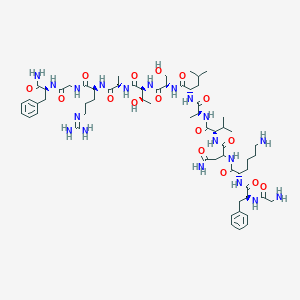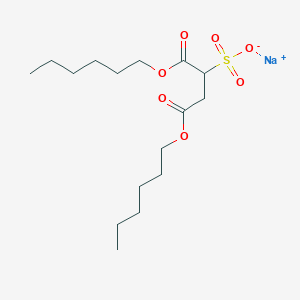
Dihexyl sodium sulfosuccinate
説明
Dihexyl sodium sulfosuccinate, also known as sodium bis(2-ethylhexyl)sulfosuccinate, is a surfactant molecule that has been extensively studied for its unique properties and applications. It is capable of forming micelles and reverse micelle-like aggregates in various environments, which is a key feature for its use in different industrial and scientific applications .
Synthesis Analysis
The synthesis of dihexyl sodium sulfosuccinate can be achieved through a new method that does not require a phase transfer catalyst and can be conducted under normal pressure. This method has been optimized to improve the yield and efficiency of the sulfonation process, which is a critical step in the production of the surfactant .
Molecular Structure Analysis
The molecular structure of dihexyl sodium sulfosuccinate has been analyzed using molecular dynamics simulations. These studies have revealed that the molecule can form stable aggregates with a reverse micelle-like structure, where the surfactant polar heads and sodium ions form a solid-like core, and the surfactant alkyl chains create an external layer. The shape of these aggregates is generally elongated and flat ellipsoids .
Chemical Reactions Analysis
The chemical reactivity of dihexyl sodium sulfosuccinate has been studied through its ability to form complexes with various cations. For instance, a tin(IV) phosphate cation exchanger based on this surfactant has been synthesized, showing high selectivity for Cd2+, Zn2+, and Hg2+ ions. This demonstrates the surfactant's potential in applications such as water treatment and heavy metal ion separation .
Physical and Chemical Properties Analysis
The physical and chemical properties of dihexyl sodium sulfosuccinate have been characterized by various techniques, including light scattering, X-ray diffraction, and molecular dynamics simulations. These studies have shown that the surfactant can solubilize large amounts of water in hydrocarbon solutions and that its micellar weight is significantly influenced by the presence of water and the type of hydrocarbon solvent used. Additionally, the surfactant's behavior in electrospray ionization processes has been investigated, revealing details about its interaction with water and its potential for use in mass spectrometry .
科学的研究の応用
Dihexyl Sodium Sulfosuccinate is a type of sulfosuccinate surfactant . These surfactants are known for their excellent properties such as foaming, strong wetting, emulsifying and solubilising properties, extraordinary surface activity, high effectiveness in reducing surface tension, biodegradability, great mildness and low critical micelle concentration (CMC) .
-
Cosmetics and Personal Care Products
-
Industrial Applications
- Sulfosuccinate surfactants, including Dihexyl Sodium Sulfosuccinate, are used in various industries such as textile, polymers, paints & coating, leather, printing and agriculture .
- They are chosen for these applications because of their mildness, versatility and low cost .
- The outcomes obtained are typically improved effectiveness of the industrial process .
-
Food Products
- Dihexyl Sodium Sulfosuccinate is used in a variety of food products as a surface active agent, stabilizer, thickener, wetting agent, processing aid, solubilizing agent, emulsifier, and dispersant .
- It is found in food products like pasteurized cheese spreads, cream cheeses and salad dressings .
- The outcomes obtained are typically improved texture and stability of the food product .
-
Organic Synthesis
-
Galvanic Processes
-
Metalworking
-
Pharmaceuticals
-
Agriculture
-
Cleaning Products
-
Paints and Coatings
-
Textile Industry
-
Leather Industry
Safety And Hazards
特性
IUPAC Name |
sodium;1,4-dihexoxy-1,4-dioxobutane-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O7S.Na/c1-3-5-7-9-11-22-15(17)13-14(24(19,20)21)16(18)23-12-10-8-6-4-2;/h14H,3-13H2,1-2H3,(H,19,20,21);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFDILODTFJAPA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)CC(C(=O)OCCCCCC)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NaO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042392 | |
| Record name | Sodium 1,4-dihexyl sulfosuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Butanedioic acid, 2-sulfo-, 1,4-dihexyl ester, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Dihexyl sodium sulfosuccinate | |
CAS RN |
3006-15-3 | |
| Record name | Bis(1-methylamyl) sodium sulfosuccinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003006153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 2-sulfo-, 1,4-dihexyl ester, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 1,4-dihexyl sulfosuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 1,4-dihexyl sulphonatosuccinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.191 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHEXYL SODIUM SULFOSUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YY1T561V4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




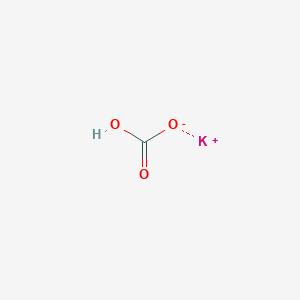
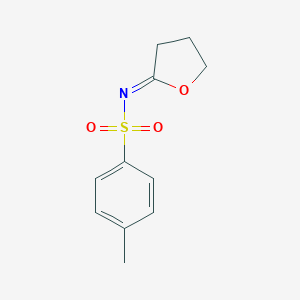
![Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B148094.png)





